2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
Description
This compound is a tetrahydropyridine derivative featuring a cyano group at position 3, a ketone at position 6, and a 3-phenoxyphenyl substituent at position 2.
Properties
IUPAC Name |
2-[[5-cyano-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c21-11-17-16(10-19(25)23-20(17)27-12-18(22)24)13-5-4-8-15(9-13)26-14-6-2-1-3-7-14/h1-9,16H,10,12H2,(H2,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQWMZPCLFIAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-Cyano-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide , also known by its chemical identifiers and molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and mechanisms of action.
Chemical Structure
The compound's structure is characterized by a tetrahydropyridine core with a cyano and phenoxyphenyl substituent. The presence of a thioacetamide group enhances its reactivity and biological interactions.
Cytotoxicity
Cytotoxicity assays have demonstrated that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the disruption of mitochondrial membrane potential and the activation of caspases .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | TBD |
| Similar Derivative A | MCF-7 | 29 |
| Similar Derivative B | HeLa | 73 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Notably, derivatives containing similar heterocyclic structures have shown effectiveness against Mycobacterium tuberculosis strains. The observed activity is attributed to the ability of these compounds to inhibit essential bacterial enzymes .
The biological activity of this compound can be linked to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been reported to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction is a common mechanism observed in related compounds.
- Antimicrobial Mechanisms : For antimicrobial activity, the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways is often noted.
Case Studies
Several studies have explored the biological efficacy of compounds related to this compound:
- Study on Cytotoxic Effects : A study conducted on various derivatives showed that specific modifications in the structure significantly enhanced cytotoxicity against cancer cell lines .
- Antimicrobial Evaluation : Another research focused on evaluating the antimicrobial properties against resistant strains of bacteria and fungi found promising results for certain derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituent variations, synthetic routes, physicochemical properties, and spectroscopic data.
Structural Analogues and Substituent Variations
*Calculated based on structural similarity to and .
Physicochemical Properties
- Storage at 2–8°C (as in ) is recommended for stability .
- Hazard Profile: Similar compounds (e.g., ) exhibit warnings for skin/eye irritation (H315, H319) and toxicity if ingested (H302), suggesting shared hazards due to the acetamide and cyano groups .
Spectroscopic Data
- IR Spectroscopy :
- Melting Points: Compound 375835-43-1 (): No explicit data, but analogs like 8c () melt at 273–275°C .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 375835-43-1 () | 342594-57-4 () |
|---|---|---|---|
| Molecular Weight | 378.43* | 384.48 | 317.36 |
| Predicted LogP | ~3.2 (high) | ~2.8 | ~1.9 |
| Storage | 2–8°C (inferred) | 2–8°C | Sealed, dry |
Table 2: Hazard Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
